molecular formula C9H22NNaO7P2 B13721585 sodium;hydroxy-[1-hydroxy-3-[pentyl(trideuterio(113C)methyl)amino]-1-phosphonopropyl]phosphinate

sodium;hydroxy-[1-hydroxy-3-[pentyl(trideuterio(113C)methyl)amino]-1-phosphonopropyl]phosphinate

Cat. No.: B13721585
M. Wt: 345.22 g/mol
InChI Key: LXLBEOAZMZAZND-CMOUKOEPSA-M
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Description

Sodium;hydroxy-[1-hydroxy-3-[pentyl(trideuterio(113C)methyl)amino]-1-phosphonopropyl]phosphinate is a complex organophosphorus compound It is characterized by the presence of two phosphonate groups, a pentyl chain, and a trideuterio(113C)methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;hydroxy-[1-hydroxy-3-[pentyl(trideuterio(113C)methyl)amino]-1-phosphonopropyl]phosphinate typically involves multiple steps:

    Formation of the Amino Group: The initial step involves the reaction of a pentylamine derivative with a trideuterio(113C)methyl halide to form the corresponding amine.

    Phosphonation: The amine is then reacted with a phosphonic acid derivative under controlled conditions to introduce the phosphonate groups.

    Hydroxylation: The final step involves the hydroxylation of the intermediate compound to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.

    Reduction: Reduction reactions may target the phosphonate groups, converting them to phosphine derivatives.

    Substitution: The amino group can participate in substitution reactions, where the pentyl chain or the trideuterio(113C)methyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Products may include phosphonic acids or phosphonates with additional oxygen atoms.

    Reduction: Reduced phosphine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Sodium;hydroxy-[1-hydroxy-3-[pentyl(trideuterio(113C)methyl)amino]-1-phosphonopropyl]phosphinate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe due to its unique isotopic labeling.

    Medicine: Explored for its potential therapeutic applications, particularly in targeting specific biochemical pathways.

    Industry: Utilized in the development of novel materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the phosphonate groups allows it to mimic natural substrates, thereby inhibiting or modulating the activity of these targets. The trideuterio(113C)methyl group provides isotopic labeling, which can be used to trace the compound’s pathway and interactions within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • Sodium;hydroxy-[1-hydroxy-3-[methyl(pentyl)amino]-1-phosphonopropyl]phosphinate
  • Sodium hydrogen {1-hydroxy-3-[methyl(3-pentanyl)amino]-1-phosphonopropyl}phosphonate

Uniqueness

The uniqueness of sodium;hydroxy-[1-hydroxy-3-[pentyl(trideuterio(113C)methyl)amino]-1-phosphonopropyl]phosphinate lies in its isotopic labeling with trideuterio(113C)methyl, which provides distinct advantages in tracing and studying biochemical pathways. This feature sets it apart from other similar compounds that lack such labeling.

Properties

Molecular Formula

C9H22NNaO7P2

Molecular Weight

345.22 g/mol

IUPAC Name

sodium;hydroxy-[1-hydroxy-3-[pentyl(trideuterio(113C)methyl)amino]-1-phosphonopropyl]phosphinate

InChI

InChI=1S/C9H23NO7P2.Na/c1-3-4-5-7-10(2)8-6-9(11,18(12,13)14)19(15,16)17;/h11H,3-8H2,1-2H3,(H2,12,13,14)(H2,15,16,17);/q;+1/p-1/i2+1D3;

InChI Key

LXLBEOAZMZAZND-CMOUKOEPSA-M

Isomeric SMILES

[2H][13C]([2H])([2H])N(CCCCC)CCC(O)(P(=O)(O)O)P(=O)(O)[O-].[Na+]

Canonical SMILES

CCCCCN(C)CCC(O)(P(=O)(O)O)P(=O)(O)[O-].[Na+]

Origin of Product

United States

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